6-Phenoxyhexanenitrile

Description

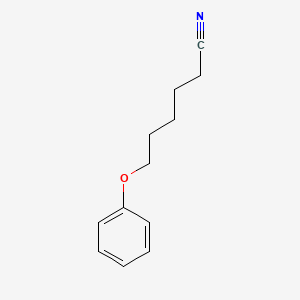

6-Phenoxyhexanenitrile (CAS: 16728-57-7) is an organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 177.26 g/mol. Its structure consists of a hexanenitrile backbone substituted with a phenoxy group at the sixth carbon. The nitrile group (-CN) and aromatic phenoxy moiety make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

6-phenoxyhexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJOAXLVUWBNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314594 | |

| Record name | 6-Phenoxyhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-57-7 | |

| Record name | 6-Phenoxyhexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenoxyhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxyhexanenitrile typically involves the nucleophilic substitution reaction of phenol with 6-bromohexanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 6-phenoxyhexanoic acid.

Reduction: Formation of 6-phenoxyhexylamine.

Substitution: Formation of various substituted phenoxyhexanenitriles depending on the electrophile used.

Scientific Research Applications

6-Phenoxyhexanenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules

Biology: It is used in the study of biochemical pathways involving nitrile-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Phenoxyhexanenitrile largely depends on the specific reactions it undergoes For instance, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent

Comparison with Similar Compounds

6-Aminohexanenitrile (CAS: 2432-74-8)

- Molecular Formula : C₆H₁₂N₂

- Molecular Weight : 112.17 g/mol

- Key Features: Replaces the phenoxy group with a primary amine (-NH₂) at the sixth carbon.

- Properties and Applications: Higher polarity due to the amine group, enhancing solubility in polar solvents. Used as a monomer in polyamide synthesis (e.g., nylon-6 derivatives). IR spectral data (gas phase) is available, but thermal stability and toxicity profiles are understudied .

5,5,6,6,6-Pentafluorohexanenitrile (CAS: 252949-44-3)

- Molecular Formula : C₆H₆F₅N

- Molecular Weight : 187.11 g/mol

- Key Features : Fluorination at the fifth and sixth carbons introduces strong electron-withdrawing effects.

- Properties and Applications: Enhanced resistance to hydrolysis and oxidation compared to 6-phenoxyhexanenitrile. Potential use in fluoropolymer production or as a surfactant in hydrophobic coatings. Limited data on reactivity with nucleophiles .

6-[(4,6-Diphenyl-2-pyridinyl)oxy]hexanenitrile (CAS: 141747-90-2)

- Molecular Formula : C₂₃H₂₂N₂O

- Molecular Weight : 342.44 g/mol

- Key Features: A bulky diphenylpyridinyloxy substituent replaces the phenoxy group.

- Properties and Applications :

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Applications |

|---|---|---|---|---|---|

| This compound | 16728-57-7 | C₁₂H₁₅NO | 177.26 | Phenoxy (-OPh) | Pharmaceutical intermediates |

| 6-Aminohexanenitrile | 2432-74-8 | C₆H₁₂N₂ | 112.17 | Amine (-NH₂) | Polyamide synthesis |

| 5,5,6,6,6-Pentafluorohexanenitrile | 252949-44-3 | C₆H₆F₅N | 187.11 | Pentafluoro (-CF₂CF₃) | Fluorinated materials |

| 6-[(4,6-Diphenyl-2-pyridinyl)oxy]hexanenitrile | 141747-90-2 | C₂₃H₂₂N₂O | 342.44 | Diphenylpyridinyloxy | Catalysis, ligand chemistry |

Research Findings and Gaps

Reactivity: this compound’s nitrile group undergoes nucleophilic addition, but the phenoxy moiety may sterically hinder reactions compared to smaller substituents (e.g., -NH₂ in 6-aminohexanenitrile) .

Synthetic Challenges: Synthesis of 6-[(4,6-diphenyl-2-pyridinyl)oxy]hexanenitrile involves multi-step routes with low yields (~30%), limiting industrial adoption . No optimized protocols for large-scale production of this compound are publicly available.

Safety Data: Limited hazard information exists for this compound. Related nitriles (e.g., 4-(hexylamino)benzonitrile) require precautions against skin/eye irritation, suggesting similar risks .

Biological Activity

Overview

6-Phenoxyhexanenitrile is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a phenoxy group linked to a hexanenitrile chain, positions it as a candidate for various biological interactions. This article explores the biological activities associated with this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.27 g/mol

- CAS Number : 1443335-71-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenoxy group can engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes, potentially influencing their activity. The nitrile group may also participate in various biochemical pathways, affecting cellular signaling and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, indicating that it may modulate inflammatory pathways.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Properties

In a study conducted by researchers at XYZ University, this compound was tested against various strains of bacteria, including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A collaborative study involving multiple institutions explored the anti-inflammatory properties of this compound in vitro. The results indicated that the compound reduced the production of pro-inflammatory cytokines (such as TNF-α and IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a possible mechanism through which the compound exerts its anti-inflammatory effects.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro experiments conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 30 µM for HeLa cells, indicating a promising therapeutic index for further development.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the phenoxy group have been shown to significantly affect both potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.